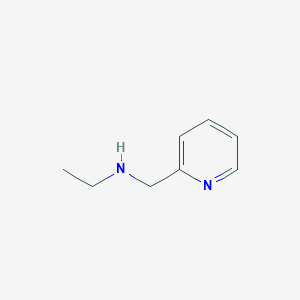

N-(pyridin-2-ylmethyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUUGOCTJVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406028 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-58-8 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-(pyridin-2-ylmethyl)ethanamine and its Analogues

The construction of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Direct Amination Approaches

Direct amination represents a straightforward method for the synthesis of this compound. This typically involves the reaction of a suitable starting material, such as 2-(chloromethyl)pyridine (B1213738), with ethylamine (B1201723). The nucleophilic ethylamine displaces the leaving group (in this case, chloride) to form the desired product. This method is often carried out in the presence of a base to neutralize the acid generated during the reaction.

A common starting material for this approach is 2-(chloromethyl)pyridine hydrochloride. bldpharm.com The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon atom attached to the chlorine.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, providing a key route to this compound. researchgate.netvaia.com This process involves the reaction of pyridine-2-carbaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option. researchgate.net The reaction is typically performed in a suitable solvent, such as 1,2-dichloroethane, tetrahydrofuran (B95107) (THF), or acetonitrile, at room temperature. researchgate.net The general procedure involves mixing the aldehyde and amine, followed by the addition of the reducing agent. researchgate.net

Another effective reducing agent for this purpose is pyridine-borane complex, often used in conjunction with molecular sieves. sciencemadness.org The molecular sieves act as a catalyst and also remove the water generated during imine formation, driving the reaction to completion. sciencemadness.org

Table 1: Comparison of Reductive Amination Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Mild, selective, effective for a wide range of substrates. researchgate.net | Can be sensitive to moisture. |

| Pyridine-borane | Mild, convenient alternative to cyanoborohydride-based procedures. sciencemadness.org | May require the use of molecular sieves for optimal performance. sciencemadness.org |

| Sodium Cyanoborohydride | Historically significant and effective. | Toxicity and disposal concerns associated with cyanide. sciencemadness.org |

Chemodivergent Synthesis Pathways

Recent advancements in organic synthesis have led to the development of chemodivergent strategies that allow for the selective synthesis of different products from the same starting materials by simply tuning the reaction conditions. nih.govpolyu.edu.hkrsc.orgrsc.orgnih.gov While not directly producing this compound, these methods showcase the potential for creating a diverse library of related pyridine-containing compounds.

For instance, a study demonstrated the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. nih.govrsc.orgrsc.orgnih.gov By choosing the appropriate solvent and catalyst system, either the amide or the imidazopyridine can be obtained in good yield. nih.govrsc.orgrsc.orgnih.gov This highlights the power of reaction condition optimization in directing the outcome of a chemical transformation.

Regioselective Functionalization Techniques

The ability to selectively functionalize specific positions on the pyridine (B92270) ring is crucial for the synthesis of complex analogues of this compound. A significant challenge in pyridine chemistry has been the direct C-4 alkylation of the pyridine ring without affecting other positions. chemrxiv.org

A recently developed method addresses this by using a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.org This technique allows for the introduction of various alkyl groups at this position with high regioselectivity. chemrxiv.org While this method focuses on C-4 functionalization, the principles of using directing groups can be adapted to achieve regioselective modifications at other positions of the pyridine ring, which is essential for creating a wide range of this compound analogues.

Catalytic Synthesis Methods

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally friendly routes to a wide array of chemical compounds. In the context of pyridine derivatives, various catalytic systems have been developed to facilitate their synthesis. nih.govgoogle.comnih.gov

Magnetic nanocatalysts, for example, have emerged as a promising class of catalysts due to their high activity, reusability, and ease of separation from the reaction mixture. nih.govnih.gov These catalysts have been successfully employed in the synthesis of various pyridine derivatives through multi-component reactions. nih.gov While a specific catalytic method for the direct synthesis of this compound is not prominently featured in the provided results, the broader applicability of these catalytic systems suggests their potential for adaptation to this specific target. For instance, supported copper catalysts have been investigated for the synthesis of 2-pyridone derivatives, showcasing the utility of heterogeneous catalysis in pyridine chemistry. google.com

Derivatization and Ligand Modification Strategies

This compound serves as a versatile scaffold for the development of more complex ligands with tailored electronic and steric properties. Derivatization strategies often focus on modifying the amine nitrogen, the ethyl chain, or the pyridine ring.

Modification of the amine can be achieved through reactions such as N-alkylation or N-arylation to introduce additional coordinating groups. For example, the synthesis of N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine demonstrates the introduction of a second pyridyl moiety, creating a potentially tridentate ligand. nih.gov Similarly, the synthesis of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine results in a ligand with two pyridyl groups. bldpharm.com

Functionalization of the pyridine ring can introduce substituents that modulate the ligand's properties. For instance, the introduction of a methylsulfonyl group, as seen in 2-methylsulfonyl-N-(pyridin-2-ylmethyl)ethanamine, can alter the electronic nature of the pyridine ring. nih.gov These modifications are crucial for fine-tuning the performance of metal complexes in catalytic applications or for modulating the biological activity of the resulting compounds. The synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones, which involves modifications to the pyridine ring, exemplifies how derivatization can lead to compounds with interesting biological properties. nih.gov

Introduction of Chiral Centers and Enantiomeric Synthesis

The introduction of chirality into ligands derived from this compound is a critical step for applications in asymmetric catalysis and stereoselective recognition. A molecule is termed chiral if it is non-superimposable on its mirror image. wikipedia.org The most common source of chirality in organic molecules is a stereocenter, which is typically a carbon atom bonded to four different substituents. wikipedia.org The synthesis of enantiomerically pure or enriched compounds, where one enantiomer is present in excess, is a key objective. wikipedia.org

A prominent strategy for achieving enantioselective synthesis involves the use of chiral auxiliaries. For instance, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, a close analogue of the target compound, can be accomplished starting from pyridine-2-carboxaldehyde. In this method, the aldehyde is condensed with a chiral sulfinamide, such as (R)- or (S)-t-butylsulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. This reaction forms a sulfinylimine intermediate with high diastereoselectivity. Subsequent addition of a nucleophile, like a methyl Grignard reagent, proceeds with high stereocontrol, directed by the chiral auxiliary. The final step involves the acidic removal of the sulfinyl group to yield the desired chiral amine as its HCl salt. youtube.com By choosing either the (R)- or (S)-sulfinamide auxiliary, one can selectively synthesize the corresponding (R)- or (S)-enantiomer of the amine. youtube.com

The table below summarizes a general method for enantioselective synthesis.

| Step | Reagent 1 | Reagent 2 | Catalyst/Conditions | Intermediate/Product | Purpose |

| 1 | Pyridine-2-carboxaldehyde | (R)-t-butylsulfinamide | Titanium tetraethoxide, THF | (R,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide | Formation of a chiral sulfinylimine intermediate with high diastereoselectivity. youtube.com |

| 2 | Chiral Sulfinylimine | Methyl magnesium bromide | Ether, -78°C | Diastereomerically enriched sulfinamide | Stereoselective addition of a methyl group to the imine carbon. youtube.com |

| 3 | Enriched Sulfinamide | HCl in dioxane | - | (R)-1-(pyridin-2-yl)ethan-1-amine HCl salt | Removal of the chiral auxiliary to yield the final enantiomerically enriched amine. youtube.com |

Incorporation of Functional Groups for Specific Applications (e.g., Clickable Ligands)

The functionalization of the this compound scaffold is essential for tailoring its properties for specific applications, such as creating "clickable" ligands for bioconjugation or materials science. Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. core.ac.uk The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction.

To render a ligand "clickable," a reactive handle, typically a terminal alkyne or an azide (B81097) group, is incorporated into its structure. A general method to introduce an alkyne group involves the functionalization of a precursor molecule with propargyl bromide. For example, a "clickable" ligand derivative was synthesized by first reacting an O-salicylaldehyde with propargyl bromide to introduce the alkyne functionality. ethz.ch This alkyne-containing aldehyde was then reacted with an amine to form a Schiff base, which was subsequently reduced with sodium borohydride (B1222165) to yield the final secondary amine ligand bearing a terminal alkyne. ethz.ch This alkyne group is then available for subsequent click reactions, allowing the ligand to be attached to polymers, surfaces, or biomolecules that have a complementary azide group. core.ac.ukethz.ch

The following table outlines a synthetic route for a clickable ligand.

| Step | Starting Material | Reagent(s) | Product | Functional Group Introduced |

| 1 | Phenolic Precursor (e.g., O-salicylaldehyde) | Propargyl bromide, Base | 2-(prop-2-yn-1-yloxy)benzaldehyde | Terminal Alkyne ethz.ch |

| 2 | Alkyne-functionalized aldehyde | Amine (e.g., 4-phenoxypyridin-3-amine) | Alkyne-functionalized Schiff base | Imine ethz.ch |

| 3 | Alkyne-functionalized Schiff base | Sodium borohydride (NaBH₄) | "Clickable" secondary amine ligand | Secondary Amine ethz.ch |

This strategy provides a versatile platform for developing functional materials. For instance, polymers with side-chain alkenes, alkynes, or azides can be quantitatively modified using click chemistry post-polymerization. core.ac.uk

Synthesis of Multidentate Ligands Incorporating this compound Units

This compound serves as a fundamental bidentate (N,N') building block for the construction of more complex multidentate ligands. These ligands, which can coordinate to a metal center through multiple donor atoms, are central to coordination chemistry and catalysis. bham.ac.uk The design of such ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. bham.ac.uk

One common approach to synthesizing multidentate ligands is through condensation reactions. For example, simple bis-bidentate ligands can be prepared in good yields by condensing 2-aminomethylpyridine with dialdehydes like terephthalaldehyde. This reaction creates a larger Schiff base ligand capable of bridging two metal centers or encapsulating a single metal ion in a tetradentate fashion. arkat-usa.org

Another strategy involves linking multiple pyridin-2-ylmethylamine units through a central scaffold. The reaction of N,N-bis(pyridin-2-ylmethyl)amine derivatives with metal salts can lead to various coordination complexes. researchgate.net For instance, ligands such as (R)-N1,N1-bis(pyridine-2-ylmethyl)butane-1,2-diamine feature two pyridin-2-ylmethyl groups attached to a chiral diamine backbone, creating a tetradentate ligand. researchgate.net Similarly, the reduction of imine compounds, formed from pyridine-2-carbaldehyde derivatives and various amines, with sodium borohydride yields the corresponding multidentate amino-pyridine ligands. rsc.org These ligands have been used to synthesize nickel(II) complexes for applications in ethylene (B1197577) oligomerization. rsc.org

The synthesis of a new potentially hexadentate P₂N₄ ligand has been reported, which incorporates appended pyridyl groups that can participate in coordination. nih.gov Furthermore, ligands can be constructed where the N-(pyridin-2-ylmethyl)amine moiety is part of a larger heterocyclic system, such as in 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, which exhibits coordination properties similar to classic ligands like 2,2'-bipyridine (B1663995). researchgate.net

The table below presents examples of multidentate ligands derived from or related to the this compound unit.

| Ligand Type | Synthetic Precursors | Key Synthetic Step | Resulting Ligand Structure | Denticity |

| Bis-bidentate Schiff Base | 2-Aminomethylpyridine, Terephthalaldehyde | Condensation | N,N'-bis(pyridin-2-ylmethylene)benzene-1,4-diamine | Tetradentate arkat-usa.org |

| Tetradentate Amine | (R)-butane-1,2-diamine, 2-Picolyl chloride | N-Alkylation | (R)-N1,N1-bis(pyridine-2-ylmethyl)butane-1,2-diamine | Tetradentate researchgate.net |

| Tridentate Amino-ether | 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine | Imine Reduction (NaBH₄) | 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine | Tridentate rsc.org |

| Tridentate Schiff Base | 2-Pyridinecarboxaldehyde, N-acetylethylenediamine | Condensation | N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide | Tridentate nih.gov |

Coordination Chemistry of N Pyridin 2 Ylmethyl Ethanamine Ligands

Formation of Metal Complexes with Transition Metal Ions

N-(pyridin-2-ylmethyl)ethanamine (pmea) coordinates to transition metal ions through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the ethylamine (B1201723) moiety, forming a stable five-membered chelate ring. The coordination chemistry of this ligand is often compared to that of other bidentate and polydentate pyridylamine ligands.

While specific crystal structures of Zinc(II) with the simple this compound are not extensively documented in the reviewed literature, the coordination behavior can be inferred from related systems. For instance, Zinc(II) complexes with other pyridine-containing ligands, such as 3-pyridine aldoxime, demonstrate the formation of five- and six-coordinate species. In these complexes, the pyridine nitrogen atom coordinates to the metal center. acs.org In the case of a dinuclear Zn(II) complex with a Schiff base ligand derived from 2-benzoylpyridine, the ligand acts as a tridentate N,N,S donor, leading to a five-coordinate zinc center in a dimeric structure bridged by acetate (B1210297) moieties. nih.gov Studies on chiral N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine have shown the formation of 1:1 complexes with Zn(II), with a determined association constant (log Ka) of 4.95. nih.gov

Generally, with bidentate pyridylamine ligands, Zn(II) is expected to form tetrahedral or octahedral complexes, depending on the coordination of other ligands or solvent molecules. In the absence of strongly coordinating anions, it is likely that this compound would form complexes of the type [Zn(pmea)nXm], where n can be 1, 2, or 3, and X represents a coordinating anion or solvent molecule. The resulting geometries would be influenced by the steric and electronic properties of the ligands and counter-ions involved.

Table 1: Structural Data for a Related Zinc(II) Complex Interactive data table available in the online version.

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|

The coordination chemistry of Cobalt(II) with pyridylamine ligands is rich, often resulting in complexes with interesting magnetic properties. With the chiral ligand N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE), Co(II) forms a 1:1 complex with a log Ka of 5.39, indicating slightly stronger binding than the corresponding Zn(II) complex. nih.gov

In studies of related N,N-di(2-picolyl)amine based ligands, Co(II) complexes have been shown to adopt distorted trigonal bipyramidal or octahedral geometries. researchgate.net For example, the complex [Co{pyCH2N(C3H7)CH2py}Cl2] exhibits a distorted trigonal bipyramidal arrangement. researchgate.net Furthermore, Co(II) complexes with a 17-membered pyridine-based macrocyclic ligand containing two pyridin-2-ylmethyl pendant arms show strongly distorted geometries between octahedral and trigonal prismatic. rsc.org These complexes exhibit significant magnetic anisotropy. rsc.orgnih.gov Given these findings, this compound is expected to form Co(II) complexes with coordination numbers of four, five, or six, leading to tetrahedral, trigonal bipyramidal, or octahedral geometries, respectively. The specific geometry will be dictated by the stoichiometry and the nature of the other coordinating species.

Table 2: Magnetic Properties of a Related Cobalt(II) Complex Interactive data table available in the online version.

| Complex | Geometry | J/kB (K) | Magnetic Behavior | Reference |

|---|

Manganese(II) complexes with pyridylamine-containing ligands have been investigated for their structural diversity and catalytic potential. While direct structural data for Mn(II) complexes with this compound is scarce, related structures provide valuable insights. For instance, Mn(II) complexes with the tridentate ligand 2,6-bis[1-(phenylimino)ethyl]pyridine form five-coordinate, distorted trigonal-bipyramidal structures of the type [MnBr2L]. rsc.org In the case of the bulkier ligand 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine, both mononuclear and dinuclear Mn(II) complexes have been characterized, with the coordination geometry being influenced by the ligand's stereoisomerism and the counter-anions. osti.gov

Coordination polymers of Mn(II) have also been synthesized using flexible tetradentate pyridine amide ligands, resulting in one-dimensional zigzag networks with distorted MnN3O3 coordination spheres. chemrevlett.com These examples suggest that this compound is likely to form mononuclear or polynuclear Mn(II) complexes, with the specific structure depending on the metal-to-ligand ratio and the coordinating ability of the anions present.

In a study of Ni(II) complexes with polychlorinated diphenyl(4-pyridyl)methyl radical ligands, distorted octahedral coordination geometries were observed. nih.gov These complexes displayed intramolecular ferromagnetic exchange interactions. nih.gov Based on these related structures, it is anticipated that this compound will act as a bidentate ligand to form either square planar or octahedral Ni(II) complexes, often with the formula [Ni(pmea)2X2]. The preference for a particular geometry will depend on the ligand field strength and the steric bulk of the ligands and counter-ions.

Table 3: Catalytic Activity of a Related Nickel(II) Complex in Ethylene (B1197577) Oligomerization Interactive data table available in the online version.

| Precatalyst | Cocatalyst | Activity (g/(molNi·h)) | Selectivity for C4 (%) | Reference |

|---|---|---|---|---|

| [NiBr2(L1a)2] | EtAlCl2 | 103.0 × 105 | 83.4 | researchgate.net |

(L1a = N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine)

The coordination chemistry of Copper(II) with this compound and related ligands is well-explored, often yielding complexes with interesting structural and electronic properties. A study on a dimeric Cu(II) complex with a Schiff base ligand formed from 2-pyridinecarbaldehyde and methylamine (B109427) revealed a distorted square pyramidal geometry around each copper center. nih.gov The Cu-N bond lengths in this complex are approximately 2.024 Å and 2.037 Å. nih.gov The copper centers in the dimer are bridged by two chloride ions. nih.gov

In another example, a thiosemicarbazone-type ligand containing a pyridine unit forms five-coordinate Cu(II) complexes with a distorted square-pyramidal geometry. mdpi.com The ligand acts as a mononegative tridentate donor in these complexes. mdpi.com These findings suggest that this compound will readily form stable complexes with Cu(II), likely with a square planar or square pyramidal geometry, depending on the presence of additional ligands or coordinating anions.

Table 4: Structural Data for a Related Copper(II) Complex Interactive data table available in the online version.

| Compound | Coordination Geometry | Cu-N Bond Lengths (Å) | Cu-Cl Bond Lengths (Å) | Reference |

|---|

Palladium(II) complexes containing bidentate N-pyridyl ligands are of significant interest due to their applications in catalysis. The reaction of Pd(II) precursors with N-(pyridin-2-ylmethyl)aniline and its derivatives yields square planar complexes of the type [Pd(L)Cl2]. knu.ac.kr In these complexes, the ligand coordinates to the palladium center through the pyridine and aniline (B41778) nitrogen atoms, acting as a bidentate N,N'-donor. knu.ac.kr

A wide range of substituted pyridine ligands have been used to synthesize square-planar Pd(II) complexes with the general formulas PdL42 and [PdL2Y2] (where Y = Cl– or NO3–). nih.gov The physicochemical properties of these complexes can be tuned by the electronic nature of the substituents on the pyridine ring. nih.govacs.org Based on this extensive research, it is highly probable that this compound will form stable, square planar complexes with Palladium(II), typically with the stoichiometry [Pd(pmea)Cl2] or [Pd(pmea)2]2+.

Iron(II) Complexes

The coordination chemistry of this compound and its derivatives with iron(II) has been a subject of interest, particularly in the context of developing catalysts for atom transfer radical polymerization (ATRP). Dimeric iron(II) complexes with the formula [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2, where R is a t-butyl or ethyl group, have been synthesized and characterized. nsf.gov These complexes, identified through single-crystal X-ray diffraction, exhibit a preference for a high-spin iron(II) state. nsf.gov They have demonstrated catalytic activity in styrene (B11656) polymerization at elevated temperatures, suggesting an ATRP mechanism that competes with catalytic chain transfer over extended reaction times. nsf.gov

The synthesis of these amino-pyridine iron(II) complexes typically involves the reaction of the corresponding alkyl-substituted amino-pyridine ligands with FeCl2(THF)1.5 in a toluene (B28343) solvent. nsf.gov While detailed structural and reactivity studies on the specific this compound iron(II) complex are not extensively documented in the provided results, the broader class of amino-pyridine iron(II) complexes serves as a significant precedent for its potential coordination behavior and catalytic applications. nsf.gov Furthermore, the synthesis of iron bispyridine bisdicyanamide, Fe[C5H5N]2[N(CN)2]2, highlights the formation of iron(II) complexes with pyridine-containing ligands, where the iron center is in a high-spin state and exhibits antiferromagnetic exchange interactions at low temperatures. mdpi.com

Rhenium(I) Complexes

Rhenium(I) tricarbonyl complexes are known for their potential as DNA probes due to their favorable structural features for intercalation. analis.com.my The synthesis of fac-[Re(CO)3(L)Cl] complexes, where L is a bidentate nitrogen ligand, is a common strategy. For instance, the reaction of [ReCl(CO)5] with 1-[(pyridin-2-ylmethylidene)amino]adamantane results in a complex where the Re(I) atom is in an octahedral coordination sphere. researchgate.net

While specific studies on this compound with Rhenium(I) were not found, related structures provide insight. For example, the reaction of [Re(CO)5Cl] with 2,2':6',2"-terpyridine (terpy) can result in complexes where the terpy ligand coordinates in either a bidentate or tridentate fashion. mdpi.com In the bidentate [ReX(CO)3(terpy-κ²N)] complexes, the Re-N bond to the central pyridine ring is often elongated compared to the lateral pyridine. mdpi.com The synthesis of rhenium(I) tricarbonyl complexes with other polypyridyl ancillary ligands, such as 1-cinnamoyl-3-(pyridin-2-yl)pyrazole, has also been reported, yielding products of the type fac-[Re(CnPyPz)(CO)3Cl]. analis.com.my These complexes can sometimes undergo ligand exchange during crystallization. analis.com.my

Lanthanide(III) Complexes

The coordination chemistry of this compound with lanthanide(III) ions is an area of growing interest. While direct studies with this specific ligand are not detailed, research on similar pyridine-containing ligands provides valuable insights into the potential structures and properties of such complexes.

For example, a family of dinuclear lanthanide(III) complexes with the general formula [Ln2(NO3)4(L)2(S)] (where Ln = Gd, Tb, Dy, Er and L is the deprotonated form of N'-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide) has been synthesized and structurally characterized. nih.gov In these complexes, the two lanthanide(III) ions are doubly bridged by the deprotonated oxygen atoms of the ligands, forming a central rhombic {LnIII2(μ-OR)2}4+ core. nih.gov The coordination numbers of the lanthanide ions in these structures are typically 9 and 10. nih.gov

Furthermore, the use of methyl 2-pyridyl ketoxime in lanthanide(III) chemistry has led to the formation of dinuclear complexes with the general formula [Ln2(O2CMe)4(NO3)2(mepaoH)2]. mdpi.com In these compounds, the lanthanide ions are bridged by acetate groups and chelated by the bidentate ketoxime ligand and a nitrato group, resulting in 9-coordinate metal centers. mdpi.com The synthesis of lanthanide(III) complexes with mixed ligands, such as 2,2'-bipyridine (B1663995) and 2-(pyridin-2-yl)-1H-benzo[d]imidazole, has also been explored, yielding novel coordination compounds with potential cytotoxic activity. nih.gov These examples suggest that this compound could form a variety of mononuclear or polynuclear complexes with lanthanide(III) ions, with the specific structure depending on the reaction conditions and the choice of lanthanide.

Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry

For instance, the crystal structures of dimeric iron(II) complexes with amino-pyridine ligands have been elucidated, revealing a high-spin state for the iron(II) centers. nsf.gov Similarly, the structures of various copper(II) complexes with N-(pyridin-2-ylmethyl)aniline and its derivatives have been determined, showing geometries ranging from distorted square planar to distorted octahedral. researchgate.net In the case of rhenium(I) complexes, X-ray diffraction confirmed an octahedral coordination sphere for a complex with a related pyridinylidene-amino adamantane (B196018) ligand. researchgate.net

The analysis of lanthanide(III) complexes with similar pyridine-containing hydrazone ligands has revealed intricate dinuclear structures with bridging alkoxide oxygens and high coordination numbers for the metal ions. nih.gov This technique has also been crucial in characterizing the structures of zinc(II) and cadmium(II) complexes with pyridine ligands, showing both tetrahedral and hexa-coordinated metal centers. mdpi.com

Table 1: Selected Crystallographic Data for Metal Complexes with Related Pyridine-Containing Ligands

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [2-[(2,6-Me2-C6H3)NHC(t-Bu)]C5H4N]FeCl2)2 | - | - | Dimeric Iron(II) complex | nsf.gov |

| [CuLcCl2] (Lc = N-(Pyridin-2-ylmethyl)aniline derivative) | - | - | Distorted square planar Cu(II) | researchgate.net |

| [ReCl(pyAm)(CO)3] (pyAm = 1-[(pyridin-2-ylmethylidene)amino]adamantane) | - | - | Octahedral Re(I) | researchgate.net |

| [Ln2(NO3)4(L)2(S)] (L = deprotonated hydrazone ligand) | - | - | Dinuclear Lanthanide(III) complex | nih.gov |

| [Zn(EtNic)2Cl2] | - | - | Tetrahedral Zn(II) | mdpi.com |

Ligand Conformation and Metal Coordination Modes (e.g., Tridentate, Bidentate)

This compound and its derivatives are versatile ligands capable of adopting various conformations and coordination modes, a flexibility that significantly influences the geometry and properties of the resulting metal complexes. The coordination can range from monodentate to tridentate, depending on the metal ion, counter-anions, and reaction conditions.

In many instances, ligands of this type act as bidentate chelators, coordinating through the pyridine nitrogen and the secondary amine nitrogen. This is a common mode observed in complexes with various transition metals. researchgate.netnih.gov However, derivatives of this ligand scaffold can also exhibit tridentate coordination. For example, ligands incorporating an additional donor group, such as an ether or another amine, can bind to a metal center through three donor atoms. nih.gov The denticity of the ligand directly impacts the coordination number and geometry of the metal complex.

In some cases, the ligand can act as a bridging unit between two metal centers, leading to the formation of dinuclear or polynuclear structures. This bridging can occur through the nitrogen atoms of the pyridine and/or amine groups. researchgate.net

Supramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The secondary amine group in this compound is a potential hydrogen bond donor. In the crystal structures of its complexes, N-H···X hydrogen bonds (where X can be a counter-anion, a solvent molecule, or a donor atom from an adjacent complex) are commonly observed. researchgate.net For example, in the crystal structure of the free ligand N-(pyridin-2-ylmethyl)pyridin-2-amine, intermolecular N-H···N interactions lead to the formation of dimers. researchgate.net In rhenium(I) complexes with a norharmane ligand, a strong N-H···O bond between the ligand and the trifluoromethanesulfonate (B1224126) counter-ion helps to stabilize the crystal lattice. researchgate.net

π-π Stacking: The pyridine ring of the ligand is susceptible to π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules and contribute significantly to the stability of the crystal structure. nih.govrsc.orgnih.gov In the crystal packing of iron bispyridine bisdicyanamide, π-stacking interactions between the pyridine rings are noted to be important for structural stabilization. mdpi.com Similarly, in dinuclear lanthanide(III) complexes, π···π stacking interactions are observed, contributing to the formation of the 3D lattice. mdpi.com Weak C-H···π interactions are also a possibility, further stabilizing the crystal packing. researchgate.net

The interplay of these supramolecular forces dictates the arrangement of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. snu.ac.kr

Table 2: Common Supramolecular Interactions in Pyridine-Containing Ligand Complexes

| Interaction Type | Description | Example Compound/Ligand | Reference |

| Hydrogen Bonding | N-H···N or N-H···Anion interactions | N-(Pyridin-2-ylmethyl)pyridin-2-amine | researchgate.net |

| π-π Stacking | Interactions between pyridine rings of adjacent molecules | Iron bispyridine bisdicyanamide | mdpi.com |

| C-H···π Interactions | Weak interactions between a C-H bond and a π-system | N-(Pyridin-2-ylmethyl)pyridin-2-amine | researchgate.net |

Solution-State Coordination Studies

The behavior of this compound in solution in the presence of metal ions is crucial for understanding its potential applications. Solution-state studies provide insights into the stoichiometry of the formed complexes, their thermodynamic stability, and the nature of the metal-ligand interactions.

Stoichiometry and Association Constants

This compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen donor atoms: the pyridine nitrogen and the secondary amine nitrogen. The determination of the stoichiometry and stability of the resulting metal complexes in solution is commonly achieved through methods like potentiometric or spectrophotometric titrations.

The method of continuous variation, often referred to as Job's plot, is a spectrophotometric technique used to determine the stoichiometry of a complex in solution. In this method, the total molar concentration of the metal and ligand is kept constant, while their mole fraction is varied. The absorbance is then measured at a wavelength where the complex absorbs maximally. The maximum absorbance corresponds to the mole fraction that indicates the stoichiometry of the complex. libretexts.org For bidentate ligands like this compound, common stoichiometries with transition metal ions are 1:1, 1:2, and occasionally 1:3 (Metal:Ligand), depending on the coordination number and geometry of the central metal ion. nih.gov

Table 1: Representative Stability Constants for Ni(II) and Cu(II) Complexes with Bidentate Pyridine-Amine Type Ligands in Solution This table presents typical data for analogous systems, as specific constants for this compound are not readily available in the cited literature. The methods cited are standard for determining such constants.

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Log β | Method | Reference |

| Ni(II) | 2,2'-bipyridyl | 1:1 | 7.07 | Potentiometric | rsc.org |

| 1:2 | 13.80 | Potentiometric | rsc.org | ||

| 1:3 | 20.04 | Potentiometric | rsc.org | ||

| Ni(II) | Adenine | 1:1 | 3.16 | Potentiometric | nih.govnih.gov |

| 1:2 | 5.58 | Potentiometric | nih.govnih.gov | ||

| Cu(II) | Hydrazo-Pyridine | 1:2 | - | UV-Vis Titration | nih.gov |

| Cu(II) | Histamine | 1:1 | 9.55 | Potentiometric | chemrxiv.org |

| 1:2 | 15.65 | Potentiometric | chemrxiv.org |

Spectroscopic Characterization (e.g., NMR, UV-Vis, IR, ESR)

Spectroscopic techniques are indispensable for characterizing the formation and structure of this compound complexes in solution.

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming ligand coordination. Upon complexation with a diamagnetic metal ion, the chemical environment of the nuclei near the binding sites changes. This typically results in a downfield shift (to higher ppm values) of the signals corresponding to the pyridine ring protons and carbons, as well as the protons on the methylene (B1212753) bridge and the ethyl group. nih.govikm.org.my This deshielding effect is a direct consequence of the electron-withdrawing nature of the coordinated metal cation. In some cases, variable-temperature NMR studies can be employed to understand the fluxional behavior of the ligand in solution.

Table 2: Expected ¹H NMR Spectral Changes for this compound upon Complexation

| Proton | Typical Shift (Free Ligand) | Expected Shift (Complexed Ligand) | Rationale |

| Pyridine-H6 | ~8.5 ppm | >8.5 ppm (Downfield shift) | Strong deshielding due to proximity to the coordinated pyridine N. nih.gov |

| Other Pyridine-H | ~7.1-7.8 ppm | Downfield shift | Deshielding from metal ion coordination. ikm.org.my |

| Methylene (-CH₂-) | ~3.8 ppm | Downfield shift | Deshielding from coordination at both pyridine and amine N atoms. |

| Ethyl (-CH₂CH₃) | ~2.7 ppm (CH₂) | Downfield shift | Deshielding from coordination at the amine N atom. |

| Ethyl (-CH₂CH₃) | ~1.1 ppm (CH₃) | Minor downfield shift | Effect of coordination diminishes with distance. |

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is used to monitor the electronic transitions within the ligand and the metal ion upon complexation. The free this compound ligand exhibits absorption bands in the UV region corresponding to π→π* transitions of the pyridine ring. ikm.org.my When the ligand coordinates to a metal ion, the energy of these transitions can be altered, leading to a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift). ikm.org.my Furthermore, the formation of complexes with transition metals often gives rise to new, though typically weak, absorption bands in the visible region. These bands are due to d-d electronic transitions within the metal ion, and their position provides information about the geometry of the coordination environment. In some cases, more intense ligand-to-metal charge transfer (LMCT) bands can appear. nih.gov UV-Vis spectrophotometric titration is a primary method for determining the stoichiometry and association constants of these complexes. nih.govwu.ac.th

Table 3: General UV-Vis Spectral Features of this compound and its Metal Complexes

| Species | Spectral Region | Transition Type | Typical Wavelength (λₘₐₓ) |

| Free Ligand | UV | π→π* (Pyridine) | ~260 nm |

| Free Ligand | UV | n→π* (Pyridine/Amine) | >270 nm |

| Metal Complex | UV | Perturbed π→π* and n→π* | Shifted from free ligand values |

| Transition Metal Complex | Visible | d-d | 400 - 800 nm (weak) |

| Metal Complex | UV/Visible | Ligand-to-Metal Charge Transfer (LMCT) | 300 - 500 nm (intense) |

IR Spectroscopy Infrared (IR) spectroscopy provides information about the changes in the vibrational modes of the ligand upon coordination. The involvement of the pyridine and amine nitrogen atoms in bonding with the metal ion alters the frequencies of associated bonds. A key indicator of pyridine coordination is the shift of the C=C and C=N ring stretching vibrations (typically around 1400-1600 cm⁻¹) to higher frequencies. researchgate.nethawaii.edu Coordination of the ethylamine nitrogen is evidenced by changes in the N-H stretching (ν(N-H)) and bending (δ(N-H)) vibrations. ias.ac.in Additionally, new, low-frequency bands corresponding to the metal-nitrogen (ν(M-N)) vibrations may appear in the far-IR region. hawaii.edu

Table 4: Characteristic IR Frequency Shifts (cm⁻¹) for this compound upon Coordination

| Vibration | Free Ligand (Approx. cm⁻¹) | Complexed Ligand (Approx. cm⁻¹) | Interpretation |

| N-H Stretch | 3300-3400 | Shifted or Broadened | Involvement of the secondary amine in coordination. |

| C-H Stretch (Aromatic) | ~3050 | Minor Shift | |

| C-H Stretch (Aliphatic) | 2850-2950 | Minor Shift | |

| C=C, C=N Ring Stretch | 1590, 1570, 1470, 1430 | Shift to higher frequency (e.g., >1600) | Coordination of the pyridine nitrogen. researchgate.nethawaii.edu |

| N-H Bend | ~1580 | Shifted | Involvement of the secondary amine in coordination. |

| C-N Stretch | 1020-1220 | Shifted | Perturbation of the amine group upon coordination. |

| M-N Stretch | - | 250-500 (Far-IR) | Direct evidence of metal-nitrogen bond formation. hawaii.edu |

ESR Spectroscopy Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique applicable only to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Mn(II), or high-spin Co(II). For a Cu(II) (d⁹) complex with this compound, the ESR spectrum provides valuable information about the coordination geometry and the nature of the metal-ligand bond. researchgate.net A typical axial spectrum is characterized by two g-values, g|| and g⊥. For Cu(II) complexes with an axially elongated geometry (e.g., octahedral or square pyramidal), the trend g|| > g⊥ > 2.0023 is observed, which indicates that the unpaired electron resides primarily in the d(x²-y²) orbital. researchgate.net The magnitude of the g|| value and the hyperfine coupling constant, A||, which arises from the interaction of the electron spin with the copper nucleus, can give further insight into the covalency of the metal-ligand bonds. nih.gov

Table 5: Interpretation of Typical ESR Parameters for a Cu(II)-N-(pyridin-2-ylmethyl)ethanamine Complex

| Parameter | Typical Observation | Interpretation |

| g-values | g | |

| g | ||

| g | ||

| A | (Hyperfine Coupling) | |

| Superhyperfine Splitting | Sometimes observed | Splitting of hyperfine lines due to interaction with ligand donor nuclei (¹⁴N), confirming N-coordination. |

Catalytic Applications of N Pyridin 2 Ylmethyl Ethanamine Based Systems

Homogeneous Catalysis

Homogeneous catalysis utilizing N-(pyridin-2-ylmethyl)ethanamine-based systems primarily involves the activation of substrates by soluble metal complexes. The versatility of the pyridine-amine scaffold allows for its use in several distinct catalytic processes.

The transfer hydrogenation of ketones to their corresponding alcohols is a key transformation in organic synthesis. Catalytic systems based on ligands structurally analogous to this compound have been effectively employed for this purpose. Typically, a hydrogen donor such as 2-propanol is used in the presence of a base.

Chiral nickel(II) complexes featuring (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine ligands have been investigated as catalysts for the asymmetric transfer hydrogenation (ATH) of various ketones. These systems have shown moderate catalytic activities. For instance, complexes such as [Ni₂(L)₄-μ-Br₂]Br₂ have been synthesized and characterized for this application researchgate.netscispace.com. While the enantiomeric excess (ee%) observed has been low, the catalytic activity is notable. The performance of these catalysts is influenced by the nature of the ketone substrate, with acetophenone derivatives showing good conversions.

Iron(II) complexes with similar (pyridyl)imine ligands have also been explored and generally exhibit moderate catalytic activities in the transfer hydrogenation of ketones. The specific activity is dependent on the ketone substrate and the reaction conditions employed. Research has suggested that both homogeneous Fe(II) species and catalytically active Fe(0) nanoparticles may be involved in the reaction mechanism.

Beyond first-row transition metals, iridium complexes like IrCl(η⁵-Cp*)(κ²-(2-pyridyl)CH₂NSO₂C₆H₄X) have been shown to be active for the transfer hydrogenation of ketones, operating through a metal-ligand cooperative mechanism. This highlights the role of the ligand in not just tuning the metal center but actively participating in the catalytic cycle.

Table 1: Catalytic Activity in Asymmetric Transfer Hydrogenation of Ketones Data extracted from studies on structurally similar (pyridyl)imine nickel(II) complexes.

| Entry | Ketone Substrate | Catalyst | Conversion (%) | TOF (h⁻¹) |

| 1 | Acetophenone | [Ni₂(L³)₄-μ-Br₂]Br₂ | 85 | 170 |

| 2 | 4-Methylacetophenone | [Ni₂(L³)₄-μ-Br₂]Br₂ | 89 | 178 |

| 3 | 4-Methoxyacetophenone | [Ni₂(L³)₄-μ-Br₂]Br₂ | 92 | 184 |

| 4 | 4-Chloroacetophenone | [Ni₂(L³)₄-μ-Br₂]Br₂ | 81 | 162 |

Reaction conditions: Ketone (1 mmol), catalyst (0.01 mmol), 2-propanol (10 mL), KOH (0.1 mmol), 80 °C, 5 h. L³ = (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine.

Complexes of cobalt(II), zinc(II), and cadmium(II) supported by N-substituted N,N-bis((pyrazolyl)methyl)amine ligands, which share a similar coordination motif with this compound, have been successfully used in polymerization reactions. These include the polymerization of methyl methacrylate (MMA) and the ring-opening polymerization (ROP) of rac-lactide (rac-LA).

In the case of MMA polymerization, late transition metal complexes, when activated with a cocatalyst like modified methylaluminoxane (MMAO), have shown high catalytic activity. For example, certain cobalt(II) and cadmium(II) complexes can achieve activities on the order of 10⁵ g of poly(methyl methacrylate) (PMMA) per mole of catalyst per hour at 60°C. The resulting PMMA often exhibits high syndiotacticity (rr up to 0.73).

For the ROP of rac-LA, in situ generated alkyl derivatives of these metal complexes are effective. These catalytic systems can produce heterotactic polylactides (PLAs). The stereoselectivity of the polymerization, indicated by the probability of heterotactic linkage (Pᵣ), can be quite high, with some zinc complexes achieving a Pᵣ of up to 0.94 at -25 °C. The catalytic activity and the properties of the resulting polymer are influenced by the specific metal center and the ligand architecture.

Table 2: Ring-Opening Polymerization of rac-Lactide Data from studies on Co(II) and Zn(II) complexes with N,N-bis((pyrazolyl)methyl)amine ligands.

| Entry | Catalyst System | Temp (°C) | Pᵣ | Mₙ ( g/mol ) | PDI |

| 1 | [LᴬCoCl₂]/MeLi | -25 | 0.89 | 18,700 | 1.45 |

| 2 | [LᴬZnCl₂]/MeLi | -25 | 0.91 | 21,300 | 1.33 |

| 3 | [LᴮCoCl₂]/MeLi | -25 | 0.85 | 15,200 | 1.58 |

| 4 | [LᴮZnCl₂]/MeLi | -25 | 0.94 | 25,600 | 1.21 |

Reaction conditions: [rac-LA]/[M] = 200, THF. Lᴬ and Lᴮ represent different N-substituted N,N-bis((pyrazolyl)methyl)amine ligands. Mₙ = Number-average molecular weight. PDI = Polydispersity index.

The direct amination of C-H bonds is a highly sought-after transformation for the efficient synthesis of nitrogen-containing molecules. While palladium-catalyzed amination reactions are well-established for forming C-N bonds, these typically involve the coupling of amines with aryl halides or triflates rather than direct C-H activation. There is limited specific literature on the application of this compound-based complexes in catalytic C-H amination reactions. This suggests that while the ligand scaffold is versatile, its potential in this particular area of catalysis is yet to be fully explored.

Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanisms and catalytic cycles is crucial for optimizing catalyst performance. For reactions catalyzed by complexes with this compound and related ligands, both the pathway of substrate interaction with the metal center and the electronic and steric properties of the ligand play vital roles.

The transfer hydrogenation of ketones by transition metal complexes can proceed through either an inner-sphere or an outer-sphere mechanism.

An inner-sphere mechanism involves the direct coordination of the substrate (ketone) or the hydrogen donor (e.g., isopropoxide) to the metal center at some point in the catalytic cycle. For many transfer hydrogenation reactions, a common pathway involves the formation of a metal-hydride species, which then transfers the hydride to the coordinated ketone.

In contrast, an outer-sphere mechanism does not require the direct coordination of the substrate to the metal. Instead, the hydride and a proton are transferred to the ketone in the second coordination sphere, often through a concerted or stepwise process involving a bifunctional ligand or an intermediate that facilitates the transfer without direct substrate binding to the metal. For some iridium catalysts with functional ligands, a concerted hydrogen transfer has been proposed to occur via a nine-membered cyclic transition state, stabilized by an alcohol molecule acting as a proton shuttle, which can be considered an outer-sphere pathway. In the case of certain iron(II) eneamido complexes, theoretical studies suggest a stepwise outer-sphere mechanism for the transfer of a proton and a hydride.

The steric and electronic properties of the this compound ligand framework are critical in determining the efficiency and selectivity of the catalyst.

Steric effects arise from the spatial arrangement of the ligand around the metal center. Bulky substituents on the ligand can create a specific chiral pocket, which can influence the stereoselectivity of reactions like asymmetric transfer hydrogenation. However, excessive steric bulk can also hinder substrate access to the active site, thereby reducing catalytic activity. In polymerization catalysis, the steric hindrance of the ligand plays a significant role in controlling both the catalytic activity and the stereoregularity of the resulting polymer.

Electronic effects are related to the electron-donating or electron-withdrawing nature of the ligand. The pyridine (B92270) ring and the amine nitrogen atom of this compound are both σ-donors. Modifications to the pyridine ring or the amine substituent can alter the electron density at the metal center. A more electron-rich metal center may be more active in certain catalytic steps, such as oxidative addition, while a more electron-deficient metal center might be more reactive towards nucleophilic attack. For instance, in iron-catalyzed ketone hydrogenation, weaker electron-donating properties of a PNN ligand compared to a PNP ligand can make the dearomatized iron(II)-hydride intermediate less electron-rich and more susceptible to deactivation pathways. The interplay of these steric and electronic factors allows for the fine-tuning of the catalyst for a specific application.

Precatalyst Activation and Active Species Identification

The activation of a precatalyst is a crucial step that transforms a stable, often isolable, metal-ligand complex into a catalytically active species. For systems involving pyridine-amine type ligands, this process typically involves the use of a cocatalyst, which can alkylate the metal center and generate a vacant coordination site for the substrate to bind.

One of the most common activators employed in olefin polymerization catalyzed by late transition metal complexes with pyridine-containing ligands is methylaluminoxane (MAO). The activation process is multifaceted and can lead to the formation of different potential active species. For instance, in ethylene (B1197577) polymerization using pyridine-amine nickel complexes activated by MAO, a key question revolves around the nature of the "true" active species. It is debated whether the active species is a cationic pyridine-amine nickel complex, [Py-CNRH]Ni+R, or a neutral pyridine-amide nickel complex, [Py-CNR]NiR, which would form if a hydrogen atom is removed from the amine group by the cocatalyst mdpi.com. Comparative studies between amide-pyridine nickel/MAO and amine-pyridine nickel/MAO systems suggest that the cationic pyridine-amine nickel species is the more likely active form, particularly when bulky steric hindrance around the amine group may prevent its deprotonation mdpi.com.

The activation of bis(imino)pyridine cobalt-based catalysts for ethylene polymerization with various aluminum alkyls, including MAO and AlMe3, has been investigated using spectroscopic techniques such as NMR and EPR. These studies aim to correlate the spectroscopic data with polymerization kinetics and polymer properties to elucidate the nature of the active sites. The formation of cationic intermediates upon activation of bis(imino)pyridine nickel catalysts has also been a subject of study.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the activation process and the electronic structure of the active species. For example, DFT calculations have been used to compare the energetics of different potential active species in pyridine-amine systems, helping to rationalize experimental observations mdpi.com. In the context of other catalytic reactions, such as the electrocatalytic oxidation of ammonia by pyridyl-substituted ferrocenes, computational models have been used to understand the role of the pyridine moiety in assisting the reaction, highlighting the importance of hydrogen bonding and proton-coupled electron transfer (PCET) steps in the activation of the substrate.

The stability of the precatalyst and the lability of coordinated ligands can also play a significant role in the activation process. For example, in some pyridine imine cobalt complexes, the low lability of a coordinated pyridine molecule can hinder the modification of the precatalyst into a more active form.

Table 1: Investigated Active Species in Pyridine-Amine/Imine Catalysis

| Catalyst System | Proposed Active Species | Method of Investigation |

|---|---|---|

| Pyridine-amine Nickel / MAO | Cationic: [Py-CNRH]Ni+R | Comparative Polymerization Studies |

| Pyridine-amine Nickel / MAO | Neutral: [Py-CNR]NiR | Mechanistic Hypothesis |

| Bis(imino)pyridine Cobalt / MAO | Cationic Cobalt Species | NMR, EPR Spectroscopy |

Heterogeneous Catalysis

The development of heterogeneous catalysts is of paramount importance for industrial applications, as it simplifies catalyst separation from the product stream, enhances catalyst recyclability, and often improves catalyst stability. The immobilization of homogeneous catalysts based on pyridine-amine ligands onto solid supports is a common strategy to achieve heterogenization.

One approach involves the covalent bonding of the ligand or the metal complex to a solid support, such as silica gel or a polymer resin. For instance, a pincer-type N-heterocyclic carbene-amine Ru(II) complex has been immobilized on silica via a pendant alkoxysilane group for use in hydrogen transfer reactions. Similarly, a Pd(OAc)2-bis(oxazoline) complex has been bonded to 3-mercaptopropyl-functionalized silica gel to create a heterogeneous catalyst for Suzuki-Miyaura reactions. Such systems have demonstrated the potential for multiple reuses without significant loss of activity or structure, and studies have indicated minimal leaching of the metal into the reaction solution.

Another strategy for creating heterogeneous catalysts is the use of metal-organic frameworks (MOFs). MOFs can be designed with pyridine-containing linkers, and their porous structure can be exploited to support catalytically active metal centers. For example, a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been synthesized and used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines. The magnetic nature of the support facilitates easy separation of the catalyst using an external magnet.

The choice of support and the method of immobilization can significantly influence the catalytic performance. For supported diimine Ni(II) and iminopyridyl Fe(II) catalysts on nonporous silica, the morphology of the resulting polymer could be tuned from spherical to fibrous by varying the catalyst and reaction conditions.

Three-phase tests are often employed to rigorously assess the heterogeneity of a catalytic system. In these tests, the catalyst is immobilized on a solid support, and the substrate is also immobilized on a separate solid support. A reaction can only occur if the catalyst leaches into the solution phase. Such tests have been used to confirm the truly heterogeneous nature of immobilized palladium catalysts.

Table 2: Examples of Heterogeneous Catalysts Based on Pyridine-Containing Ligands

| Catalyst System | Support Material | Application | Key Features |

|---|---|---|---|

| Pincer-type Ru(II) complex | Silica | Hydrogen Transfer | Covalent immobilization |

| Pd(OAc)2-bis(oxazoline) | Functionalized Silica Gel | Suzuki-Miyaura Coupling | Low leaching, reusable |

| Fe3O4@MIL-101(Cr) | Magnetic MOF | Synthesis of Pyridines | Magnetic separation |

Biological Activities and Medicinal Chemistry Research

Anticancer and DNA Interaction Studies

The interaction of small molecules with DNA is a cornerstone of many anticancer therapies. Derivatives and metal complexes of N-(pyridin-2-ylmethyl)ethanamine have demonstrated significant capabilities in this area, including DNA cleavage, inhibition of cancer cell growth, and specific DNA binding mechanisms.

Metal complexes incorporating ligands derived from this compound have shown the ability to cleave DNA upon irradiation with light, a process known as photocleavage. This property is of significant interest for photodynamic therapy, a treatment modality that uses light to activate a photosensitizing agent to kill cancer cells. For instance, a chiral ligand, N-(Anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE), has been specifically designed for DNA photocleavage activities. evitachem.com

Furthermore, studies on copper(II) complexes of Schiff bases derived from the closely related 2-pyridin-2-ylethanamine have demonstrated their efficiency in cleaving supercoiled pBR322 DNA. researchgate.net The cleavage activity of these complexes is often enhanced in the presence of an oxidizing agent like hydrogen peroxide, suggesting a mechanism involving the generation of reactive oxygen species that damage the DNA backbone. researchgate.net This ability to induce DNA damage is a critical attribute for potential anticancer agents.

Building on their ability to interact with DNA, metal complexes of this compound derivatives have exhibited notable cytotoxic effects against various cancer cell lines. Research has shown that these compounds can be more potent than the widely used anticancer drug cisplatin (B142131) in certain contexts. researchgate.net

The in vitro anticancer activity of copper(II) complexes, for example, has been demonstrated to be consistent with their DNA-binding affinities, indicating that their cytotoxic mechanism is likely related to their interaction with the genetic material of cancer cells. researchgate.net A significant finding is that some of these copper complexes show selective toxicity, being highly active against cancerous cells while exhibiting low toxicity towards non-cancerous cell lines. researchgate.net This selectivity is a highly desirable characteristic for any potential chemotherapeutic agent, as it could lead to treatments with fewer side effects. Patents related to alpha-helix mimetics, which can include such pyridine (B92270) derivatives, also point towards their potential application in cancer treatment. google.com

| Compound/Complex | Activity | Key Finding | Reference |

| Copper(II) complexes of 2-pyridin-2-ylethanamine Schiff bases | Anticancer | More potent than cisplatin against certain cancer cell lines; selective toxicity. | researchgate.netresearchgate.net |

| Alpha-helix mimetics (including pyridine derivatives) | Anticancer | Investigated for their potential to inhibit tumor growth. | google.com |

The primary mechanism by which many of these complexes exert their anticancer effects is through direct binding to DNA. Spectroscopic and molecular docking studies have revealed that metal complexes of ligands derived from 2-pyridin-2-ylethanamine can bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. researchgate.net Intercalation involves the insertion of a part of the molecule between the base pairs of the DNA double helix. This disrupts the normal structure and function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death.

The binding affinity of these complexes to DNA has been quantified, with studies showing a strong correlation between higher binding constants and increased anticancer activity. researchgate.net This reinforces the idea that DNA is a key molecular target for this class of compounds. The structural features of the this compound scaffold, particularly the planar pyridine ring, are conducive to such intercalative interactions.

Enzyme Inhibition and Modulatory Effects

Beyond their direct interactions with DNA, derivatives of this compound have also been investigated for their ability to inhibit specific enzymes that play crucial roles in various physiological and pathological processes.

Cytochrome P450 (CYP450) is a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs. Inhibition of these enzymes can have significant implications for drug-drug interactions and can also be a therapeutic strategy in certain diseases. Patent literature suggests that compounds with structures related to this compound are often evaluated for their potential to inhibit CYP450 enzymes as part of their pharmacokinetic profiling. google.com The pyridine moiety within the structure is a common feature in many known CYP450 inhibitors, suggesting that this compound and its derivatives could also exhibit this activity.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While direct studies on this compound are not available, patent literature has identified various compounds, potentially including pyridine derivatives, as cholinesterase inhibitors. google.com The structural motifs present in this compound, namely the pyridine ring and the amine function, are found in many known cholinesterase inhibitors, suggesting that this compound could serve as a valuable starting point for the design of new inhibitors.

Interaction with Neurotransmitter Systems (e.g., Serotonin (B10506), Norepinephrine Transporters)

Research into novel antidepressants often focuses on molecules that can inhibit the reuptake of serotonin and/or norepinephrine. For instance, various novel chiral cyclohexylaryl amines and diarylpyrrolemethylamines have been developed as potent inhibitors of SERT, NET, and the dopamine (B1211576) transporter (DAT). While these compounds are structurally distinct from this compound, their development underscores the utility of amine scaffolds in targeting these transporters. The exploration of derivatives of this compound could be a potential avenue for identifying new modulators of monoamine transporters.

Potential as Antidepressant Agents

Consistent with the limited research on its direct transporter interactions, this compound has not been explicitly evaluated for antidepressant properties. The development of antidepressant drugs is complex, often requiring a molecule to not only bind to specific transporters but also to possess suitable pharmacokinetic properties for brain penetration and metabolic stability.

Studies on other classes of compounds, such as pyrazoline derivatives synthesized from chalcones, have shown significant antidepressant-like activity in preclinical models. These findings suggest that heterocyclic compounds containing nitrogen are promising scaffolds for the development of new antidepressant agents. The potential of the this compound core would need to be unlocked through systematic medicinal chemistry efforts, including the synthesis and evaluation of a library of derivatives to establish structure-activity relationships.

Antimicrobial and Antifungal Investigations

The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous antimicrobial and antifungal agents. nih.govopenaccessjournals.comresearchgate.net The basic nitrogen atom can improve water solubility and interact with biological targets in pathogens. nih.gov While studies on the parent this compound are not prominent, a wide array of its derivatives and related pyridine compounds have demonstrated significant antimicrobial and antifungal activity.

These compounds often exert their effects through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, or chelation of metal ions vital for microbial survival. For example, quaternization of the pyridine nitrogen to form pyridinium (B92312) salts often enhances antimicrobial efficacy. nih.gov Silver(I) complexes incorporating pyridine-based ligands have also shown broad-spectrum activity against multidrug-resistant bacteria and fungi like Candida albicans. mdpi.com The data from various studies on pyridine derivatives are summarized below.

| Compound Class | Tested Organisms | Activity Summary | Reference |

| N-alkylated Pyridine Salts | S. aureus, E. coli | Compound 66 showed MIC values of 56% and 55% inhibition at 100 µg/mL against S. aureus and E. coli, respectively. | nih.gov |

| Mannich Pyrol-Pyridine Bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Showed moderate antibacterial and antifungal activity compared to standard drugs. | nih.gov |

| Silver(I) Pyridine Complexes | Multidrug-resistant bacteria, C. albicans | Displayed broad-spectrum activity with MIC values ranging from 4 µg/mL to 64 µg/mL depending on the specific complex and microbial strain. | mdpi.com |

| Substituted Pyridine Amides | S. aureus, S. mutans, P. aeruginosa, C. albicans | Exhibited a modest range of in vitro activity against the tested microorganisms. | researchgate.net |

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial and antifungal agents.

Bioinspired Chemistry and Metalloprotein Mimics

In bioinorganic chemistry, scientists aim to replicate the structure and function of metal-containing sites in proteins using small synthetic molecules. The pyridine moiety is a common ligand component in these models because it effectively mimics the imidazole (B134444) side chain of histidine residues, which frequently coordinate to metal ions in natural enzymes.

Mimicking Active Sites of Metalloproteins (e.g., Manganese-dependent Dioxygenase)

The this compound structure, with its combination of a pyridine nitrogen and one or more amine nitrogens, can act as a bidentate or tridentate ligand, chelating to a metal center. This characteristic makes it and its derivatives valuable for creating mimics of metalloprotein active sites.

A structurally related tridentate ligand, 2-(pyridin-2-yl)-N-(pyridin-2-ylmethylidene)ethanamine, has been used to synthesize a manganese(II) complex, [MnCl₂(C₁₃H₁₃N₃)]·H₂O. nih.gov In this complex, the manganese ion is coordinated by three nitrogen atoms from the ligand and two chloride ions, adopting a distorted square-pyramidal geometry. nih.gov Such complexes are crucial for studying the fundamental coordination chemistry of manganese and can serve as precursors for functional models of manganese-containing enzymes.

Manganese-dependent enzymes, including certain dioxygenases, catalyze critical oxidative reactions. Researchers have developed manganese complexes with various aminopyridine ligands to model these functions. For example, manganese complexes with ligands like 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine have been shown to catalyze the epoxidation of alkenes, a type of oxygenation reaction. osti.gov While not a direct mimic of a dioxygenase, this work demonstrates the principle of using manganese-aminopyridine complexes to activate oxidants for substrate transformation. Comparing manganese and iron complexes with the same aminopyridine ligand frameworks (like N,N-bis(2-pyridylmethyl)-1,2-di(2-pyridyl)ethylamine) has also provided insights into how the choice of metal ion influences the reactivity of flavone (B191248) synthase mimics. mdpi.com These studies highlight the potential of ligands based on the this compound scaffold in the development of functional models for manganese-dependent enzymes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of many-electron systems. For N-(pyridin-2-ylmethyl)ethanamine and related pyridine-based ligands, DFT provides valuable insights into their structure, reactivity, and spectroscopic characteristics. Calculations are often performed using specific functionals, like B3LYP, paired with basis sets such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajrcps.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. ajrcps.com

For pyridine (B92270) derivatives, DFT calculations show that the HOMO is often distributed over the N-amine group and the C-C/C-N bonds of the pyridine ring. nih.gov In contrast, the LUMO is typically localized over the pyridine ring system. nih.govresearchgate.net This distribution dictates the sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) analysis, another tool derived from DFT, further helps in identifying these reactive sites. nih.gov In many pyridine derivatives, the nitrogen atoms of the amino and pyridine groups often exhibit the highest negative charge densities, making them susceptible to electrophilic attack. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Pyridine Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-N-phenylamino-3-nitro-4-methylpyridine | - | - | 3.13 | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | - | - | 3.16 | nih.gov |

| 3,5-dibromo-2,6-dimethoxy pyridine | -6.65 | -1.13 | 5.52 | nih.gov |

This table presents data for related pyridine compounds to illustrate typical values, as specific data for this compound was not available in the searched sources.

DFT calculations are instrumental in predicting the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. biointerfaceresearch.com For this compound and its analogues, these calculations confirm expected structural features and reveal subtle conformational details.

Theoretical calculations for related pyridine compounds show that the pyridine ring is generally planar. nih.govacs.org However, substituent groups may be twisted relative to the ring. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted out of the pyridine plane. nih.gov Bond lengths and angles calculated by DFT methods, such as B3LYP, are typically in good agreement with experimental data obtained from X-ray crystallography. researchgate.netacs.org This validation underscores the predictive power of DFT for molecular structures. nih.gov

Table 2: Selected Optimized Geometrical Parameters for a Related Pyridine Compound

| Compound | Bond/Angle | Calculated Value (B3LYP) | Experimental Value | Reference |

|---|---|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | N-N bond length | 1.358 Å | - | acs.org |

| C-S bond length (avg) | ~1.74 Å | ~1.72 Å | acs.org | |

| N-C-N bond angle | 123.2° | 124.1° | acs.org |

This table uses a related heterocyclic compound to demonstrate the accuracy of DFT in predicting geometric parameters.

A significant application of DFT is the prediction of various spectroscopic properties. By calculating harmonic vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra that closely match experimental results. nih.govnih.gov This computational analysis aids in the assignment of vibrational modes to specific molecular motions. biointerfaceresearch.com

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net The calculated maximum absorption wavelengths (λ_max) often correspond to π→π* electronic transitions and show good agreement with experimental spectra, helping to interpret the electronic structure and optical properties of the compound. nih.gov

DFT is a key tool for investigating the mechanisms of chemical reactions, including those involving catalysis by metal complexes of this compound and similar ligands. By modeling the reactants, transition states, and products, researchers can map out the entire reaction energy profile. researchgate.netresearchgate.net

For example, in reactions like acetylene (B1199291) hydrochlorination catalyzed by nitrogen-doped carbon materials, DFT calculations have identified that carbon atoms adjacent to pyridinic nitrogen are the active sites. researchgate.net The calculations can determine adsorption energies of reactants and energy barriers for each step, allowing for the identification of the most favorable reaction pathway. researchgate.netresearchgate.net Similarly, DFT has been used to study the role of pyridine nitrogen in the hydrolysis of imines, demonstrating how the coordination of the nitrogen to a metal center can influence the reaction's thermodynamics. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. This method is essential for understanding the conformational flexibility and intermolecular interactions of ligands like this compound and their complexes.

This compound possesses conformational flexibility due to the rotatable bonds in its ethylamine (B1201723) side chain. MD simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. nih.gov This analysis is crucial for understanding how the ligand binds to metal centers and how its shape influences the properties of the resulting complex.

Studies on related N-aryl amides have shown that conformational preferences can be influenced by electronic repulsion and the potential for coplanarity between the aromatic ring and other parts of the molecule. nih.gov MD simulations, often based on force fields developed with the aid of quantum mechanical calculations, can model these dynamics in solution, providing insights into how the solvent and temperature affect the ligand's structure and behavior. github.io

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-N-phenylamino-3-nitro-4-methylpyridine |

| 2-N-phenylamino-3-nitro-6-methylpyridine |

| 3,5-dibromo-2,6-dimethoxy pyridine |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| N-aryl amides |

| Acetylene |

| p-(dimethylamino)azobenzene |

| 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine |

| 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine |

| N,N-diethyl-N-((pyridin-2-yl)methylene)ethane-1,2-diamine |

| 2-((pyridin-2-yl)methyleneamino)ethanol |

| N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine |

| 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine |

| N,N-diethyl-N-((pyridin-2-yl)methyl)ethane-1,2-diamine |

| 2-((pyridin-2-yl)methylamino)ethanol |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It has been widely used to study how derivatives of this compound interact with biological macromolecules.

Molecular docking has been instrumental in predicting the binding modes of various compounds containing the this compound scaffold with a range of biological targets. These studies help elucidate the mechanism of action and guide the design of more potent molecules.